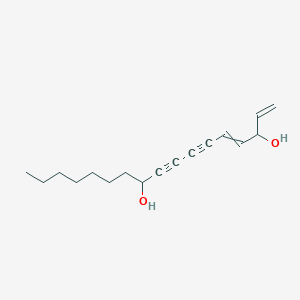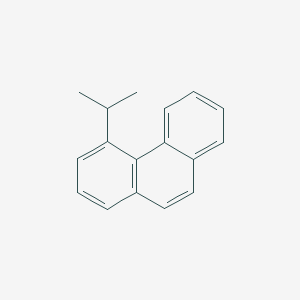
4-(Propan-2-YL)phenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Propan-2-YL)phenanthrene is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings. Phenanthrene is known for its applications in the production of dyes, plastics, pesticides, explosives, and drugs
Preparation Methods
The synthesis of 4-(Propan-2-YL)phenanthrene can be approached through several methods. One common method is the Haworth synthesis, which involves multiple steps:
Friedel-Crafts Acylation: Naphthalene is treated with succinic anhydride in the presence of aluminum chloride to form napthoylpropionic acid.
Clemmensen Reduction: Napthoylpropionic acid is reduced with amalgamated zinc in hydrochloric acid to yield napthobutyric acid.
Ring Closure Reaction: Napthobutyric acid is heated with sulfuric acid to form 1-keto-1,2,3,4-tetrahydrophenanthrene.
Clemmensen Reduction: 1-keto-1,2,3,4-tetrahydrophenanthrene is reduced with amalgamated zinc in hydrochloric acid to produce 1,2,3,4-tetrahydrophenanthrene.
Dehydrogenation: 1,2,3,4-tetrahydrophenanthrene is heated with palladium to yield phenanthrene.
Chemical Reactions Analysis
4-(Propan-2-YL)phenanthrene undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate or chromic acid, it can be oxidized to form phenanthrenequinone.
Reduction: Reduction with sodium and isopentanol yields 9,10-dihydrophenanthrene.
Substitution: Electrophilic substitution reactions such as nitration, sulfonation, and halogenation occur at specific positions on the phenanthrene ring.
Ozonolysis: Ozonolysis followed by oxidation with potassium permanganate produces diphenic acid.
Scientific Research Applications
4-(Propan-2-YL)phenanthrene has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Propan-2-YL)phenanthrene involves its interaction with molecular targets and pathways. Its aromatic structure allows it to participate in various chemical reactions, influencing its biological activity. The compound’s effects are mediated through its interaction with cellular components, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
4-(Propan-2-YL)phenanthrene can be compared with other similar compounds, such as:
Phenanthrene: The parent compound, known for its stability and aromaticity.
Phenanthrenequinone: An oxidized derivative used in various chemical reactions.
Phenanthridine: A nitrogen-containing derivative with applications in dye production.
These comparisons highlight the unique properties and applications of this compound, distinguishing it from other phenanthrene derivatives.
Properties
CAS No. |
106086-40-2 |
|---|---|
Molecular Formula |
C17H16 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
4-propan-2-ylphenanthrene |
InChI |
InChI=1S/C17H16/c1-12(2)15-9-5-7-14-11-10-13-6-3-4-8-16(13)17(14)15/h3-12H,1-2H3 |
InChI Key |
NYSNETRGWOQOTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC2=C1C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [3-(tributylstannyl)propyl]carbamate](/img/structure/B14315372.png)
![4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol](/img/structure/B14315377.png)

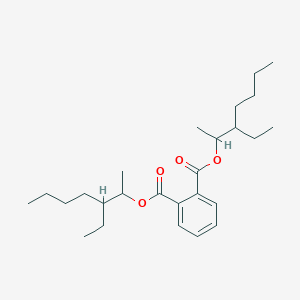
![5-Hydroxy-2,3-diphenyl-7-[(prop-2-yn-1-yl)oxy]-4H-1-benzopyran-4-one](/img/structure/B14315400.png)
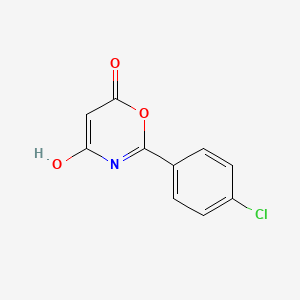
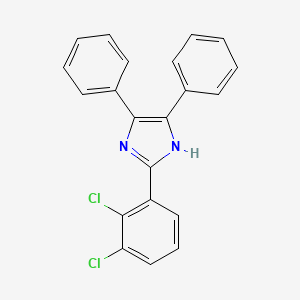
![3,3'-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde](/img/structure/B14315423.png)

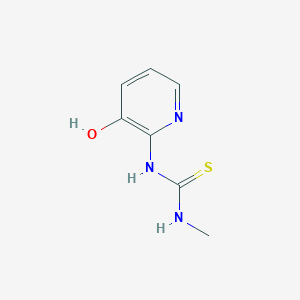
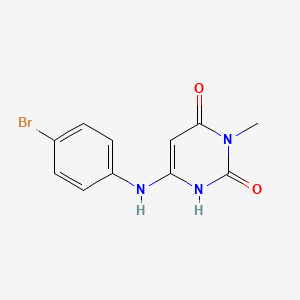
![3-[(Hexylamino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14315441.png)
![1-Propen-1-ol, 3-[3-(diethylamino)phenyl]-](/img/structure/B14315458.png)
